(1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide
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Overview
Description
The compound (1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide is a complex organic molecule featuring a brominated aniline group, a dimethylpyrazole moiety, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-bromoaniline and 3,5-dimethylpyrazole.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-bromoaniline with an appropriate acylating agent to introduce the ethanimidoyl group.
Cyclization: The intermediate is then subjected to cyclization with 3,5-dimethylpyrazole under controlled conditions to form the desired compound.
Introduction of Cyanide Group: Finally, the cyano group is introduced using a cyanating agent such as sodium cyanide or potassium cyanide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and pyrazole moieties.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The bromine atom on the aniline ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Amino derivatives are common products.
Substitution: Various substituted aniline derivatives can be obtained.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may act as a ligand in metal-catalyzed reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Biological Probes: Can be used in the development of probes for studying biological systems.
Medicine
Drug Development: Its structure suggests potential as a lead compound for developing new pharmaceuticals, particularly in oncology and neurology.
Industry
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Agriculture: Could be explored as a precursor for agrochemicals.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and the brominated aniline moiety suggests potential interactions with nucleophilic sites in biological molecules, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- (1E)-N-(2-chloroanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide
- (1E)-N-(2-fluoroanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide
Uniqueness
The presence of the bromine atom in (1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs. This can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O/c1-9-7-10(2)20(19-9)14(21)13(8-16)18-17-12-6-4-3-5-11(12)15/h3-7,17H,1-2H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSLIBQYRZZDES-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C(=NNC2=CC=CC=C2Br)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(=O)/C(=N/NC2=CC=CC=C2Br)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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